molecular formula C10H10N2O2S B11949262 Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate CAS No. 853349-88-9

Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate

Cat. No.: B11949262
CAS No.: 853349-88-9
M. Wt: 222.27 g/mol
InChI Key: LLPZXVSZXFBMHW-XBXARRHUSA-N
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Description

Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate is an organic compound that belongs to the class of cyanoacrylates It is characterized by the presence of a cyano group, a thiazole ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate typically involves the reaction of ethyl cyanoacetate with 4-methyl-2-thiazolylamine under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate involves its interaction with biological macromolecules. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug design and biochemical studies .

Comparison with Similar Compounds

Ethyl 2-cyano-3-(4-methyl-1,3-thiazol-2-YL)-2-propenoate can be compared with other cyanoacrylates and thiazole-containing compounds:

    Ethyl cyanoacetate: Lacks the thiazole ring, making it less versatile in biological applications.

    4-methyl-2-thiazolylamine: Contains the thiazole ring but lacks the cyano and ester groups, limiting its reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

Properties

CAS No.

853349-88-9

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoate

InChI

InChI=1S/C10H10N2O2S/c1-3-14-10(13)8(5-11)4-9-12-7(2)6-15-9/h4,6H,3H2,1-2H3/b8-4+

InChI Key

LLPZXVSZXFBMHW-XBXARRHUSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=NC(=CS1)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=NC(=CS1)C)C#N

Origin of Product

United States

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